

# Application of TOS-358 in 3D Tumor Spheroid Models: A Comprehensive Guide

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Compound of Interest					
Compound Name:	As-358				
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### Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K $\alpha$ ), encoded by the PIK3CA gene. [1] Developed by Totus Medicines, TOS-358 is engineered to selectively and irreversibly bind to both wild-type and mutated forms of PI3K $\alpha$ , leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[2] Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous cancer types, with PIK3CA being one of the most frequently mutated oncogenes in solid tumors.[1]

Preclinical studies in patient-derived xenograft (PDX) models have demonstrated the superior efficacy of TOS-358 compared to non-covalent PI3Kα inhibitors, attributed to its ability to achieve durable and near-complete pathway inhibition.[2][3] Furthermore, TOS-358 has shown a favorable safety profile in preclinical animal models, notably without inducing significant hyperglycemia, a common side effect of other PI3K inhibitors.[2][3] The compound is currently being evaluated in Phase 1 clinical trials for various solid tumors harboring PIK3CA mutations, including breast, colorectal, lung, and endometrial cancers.[3][4]

Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant in vitro system compared to traditional 2D monolayer cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen







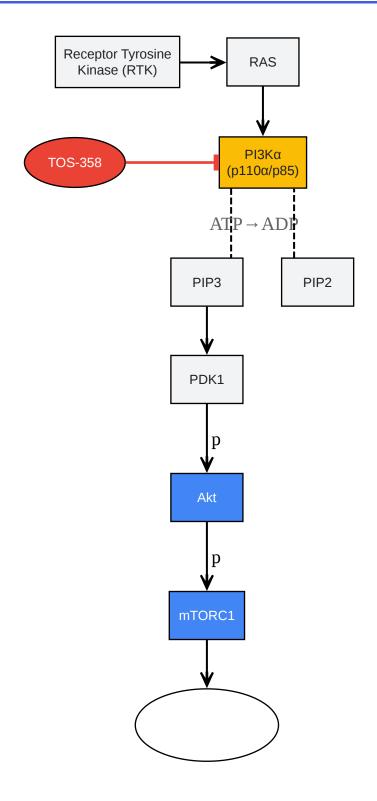
gradients, and drug penetration barriers. This makes them invaluable tools for evaluating the efficacy of anti-cancer agents like TOS-358 in a preclinical setting.

This document provides detailed application notes and protocols for the utilization of TOS-358 in 3D tumor spheroid models derived from cancer cell lines with known PIK3CA mutations.

## Mechanism of Action: Covalent Inhibition of PI3Ka

TOS-358 covalently binds to a specific cysteine residue on the PI3Kα catalytic subunit. This irreversible binding ensures a durable and profound inactivation of the enzyme's kinase activity. By blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), TOS-358 effectively shuts down the downstream signaling cascade involving PDK1, Akt, and mTOR, ultimately leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[1]





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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.



# Data Presentation: Efficacy of TOS-358 in PIK3CA-Mutant Spheroid Models

The following tables present representative data illustrating the expected efficacy of TOS-358 in 3D spheroid models of breast and colorectal cancer cell lines with common PIK3CA mutations.

Table 1: Cell Viability (IC50) of TOS-358 in 2D vs. 3D Culture

Cell Line	Cancer Type	PIK3CA Mutation	2D IC50 (nM)	3D Spheroid IC50 (nM)
T47D	<b>Breast Cancer</b>	H1047R	8.5	25.2
MCF-7	Breast Cancer	E545K	12.1	38.7
HCT116	Colorectal Cancer	H1047R	15.8	55.4

| HT-29 | Colorectal Cancer | Wild-Type | >1000 | >1000 |

Table 2: Spheroid Growth Inhibition by TOS-358 after 72-hour Treatment

Cell Line	Concentration (nM)	Average Spheroid Diameter (µm)	% Growth Inhibition
T47D	Vehicle (DMSO)	650 ± 25	0%
	10	510 ± 18	21.5%
	50	320 ± 15	50.8%
	250	180 ± 12	72.3%
HCT116	Vehicle (DMSO)	720 ± 30	0%
	25	610 ± 22	15.3%
	100	450 ± 19	37.5%



| | 500 | 290 ± 16 | 59.7% |

## **Experimental Protocols**

The following protocols provide a detailed methodology for assessing the efficacy of TOS-358 in 3D tumor spheroid models.

Phase 1: Spheroid Formation 1. Cell Culture PIK3CA-mutant cell lines) 2. Cell Seeding **Ultra-low attachment plates)** Phase 2: Drug Treatment 3. Spheroid Formation 4. Prepare TOS-358 Dilutions (Incubate 48-72h) 5. Treat Spheroids (Varying concentrations) 6. Incubate (72h or as required) Phase 3: Data Analysis 7b. Viability Assay 7a. Imaging & Size Analysis (e.g., CellTiter-Glo® 3D) (Brightfield microscopy) 8. Data Quantification (IC50, Growth Inhibition)

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